Availability: Chemical suppliers like SpiroChem offer 4-bromo-1H-indazol-5-ol, but descriptions primarily focus on product specifications and not research applications [].
Similarity to related molecules: In the absence of specific research on 4-bromo-1H-indazol-5-ol, scientists might look at research involving related molecules. For example, 5-bromo-1H-indazol-3-ol, a structural isomer, has been studied for its potential use in material science [].
4-Bromo-1H-indazol-5-ol is a chemical compound with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. It is characterized by a bromine atom at the fourth position of the indazole ring and a hydroxyl group at the fifth position. This compound belongs to the indazole class, which is known for its diverse biological activities and applications in medicinal chemistry.
Research indicates that 4-bromo-1H-indazol-5-ol exhibits notable biological activities. It has been investigated for its potential therapeutic effects, particularly in:
The synthesis of 4-bromo-1H-indazol-5-ol typically involves multi-step processes starting from simpler heterocyclic precursors. Common methods include:
4-Bromo-1H-indazol-5-ol has several applications, particularly in:
Studies on 4-bromo-1H-indazol-5-ol have focused on its interactions with biological targets, particularly:
Several compounds share structural similarities with 4-bromo-1H-indazol-5-ol. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Bromo-1H-indazol-5-ol | Bromine at third position | Potentially different biological activity profile |
6-Bromo-1H-indazol-5-ol | Bromine at sixth position | May exhibit distinct reactivity patterns |
4-Chloro-1H-indazol-5-ol | Chlorine instead of bromine | Different pharmacological properties |
The presence of bromine at the fourth position combined with a hydroxyl group at the fifth position distinguishes 4-bromo-1H-indazol-5-ol from other indazole derivatives. This unique substitution pattern contributes to its specific biological activities and chemical reactivity.
Irritant